Cas no 1555531-48-0 (4-bromo-2-cyanophenyl chloroformate)

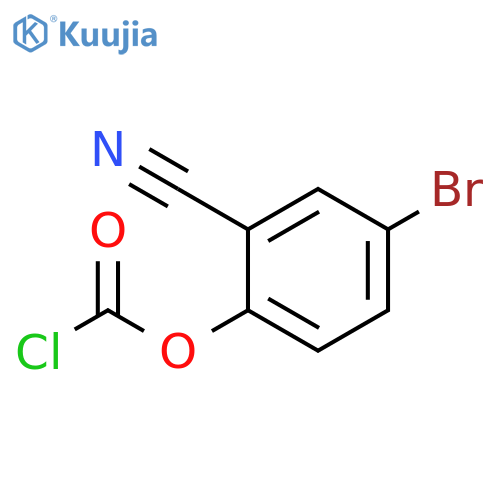

1555531-48-0 structure

商品名:4-bromo-2-cyanophenyl chloroformate

CAS番号:1555531-48-0

MF:C8H3BrClNO2

メガワット:260.471920251846

MDL:MFCD25995921

CID:5244485

PubChem ID:83145070

4-bromo-2-cyanophenyl chloroformate 化学的及び物理的性質

名前と識別子

-

- Carbonochloridic acid, 4-bromo-2-cyanophenyl ester

- 4-bromo-2-cyanophenyl chloroformate

-

- MDL: MFCD25995921

- インチ: 1S/C8H3BrClNO2/c9-6-1-2-7(13-8(10)12)5(3-6)4-11/h1-3H

- InChIKey: MBQWMFGAWWLPOZ-UHFFFAOYSA-N

- ほほえんだ: C(Cl)(OC1=CC=C(Br)C=C1C#N)=O

4-bromo-2-cyanophenyl chloroformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-282735-1.0g |

4-bromo-2-cyanophenyl chloroformate |

1555531-48-0 | 1g |

$1086.0 | 2023-06-04 | ||

| Enamine | EN300-282735-5g |

4-bromo-2-cyanophenyl chloroformate |

1555531-48-0 | 5g |

$2028.0 | 2023-09-09 | ||

| Enamine | EN300-282735-0.05g |

4-bromo-2-cyanophenyl chloroformate |

1555531-48-0 | 0.05g |

$587.0 | 2023-09-09 | ||

| Enamine | EN300-282735-10.0g |

4-bromo-2-cyanophenyl chloroformate |

1555531-48-0 | 10g |

$4667.0 | 2023-06-04 | ||

| Enamine | EN300-282735-0.1g |

4-bromo-2-cyanophenyl chloroformate |

1555531-48-0 | 0.1g |

$615.0 | 2023-09-09 | ||

| Enamine | EN300-282735-0.5g |

4-bromo-2-cyanophenyl chloroformate |

1555531-48-0 | 0.5g |

$671.0 | 2023-09-09 | ||

| Ambeed | A1087002-1g |

4-Bromo-2-cyanophenyl chloroformate |

1555531-48-0 | 95% | 1g |

$612.0 | 2024-04-23 | |

| Enamine | EN300-282735-1g |

4-bromo-2-cyanophenyl chloroformate |

1555531-48-0 | 1g |

$699.0 | 2023-09-09 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054733-1g |

4-Bromo-2-cyanophenyl chloroformate |

1555531-48-0 | 95% | 1g |

¥4200.0 | 2024-04-18 | |

| Enamine | EN300-282735-5.0g |

4-bromo-2-cyanophenyl chloroformate |

1555531-48-0 | 5g |

$3147.0 | 2023-06-04 |

4-bromo-2-cyanophenyl chloroformate 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

1555531-48-0 (4-bromo-2-cyanophenyl chloroformate) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 55290-64-7(Dimethipin)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1555531-48-0)4-bromo-2-cyanophenyl chloroformate

清らかである:99%

はかる:1g

価格 ($):551.0